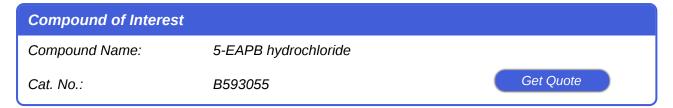


# Application Notes and Protocols: 5-EAPB Hydrochloride as a Research Chemical Standard

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 5-EAPB (hydrochloride) as a research chemical standard. 5-EAPB, or 1-(1-benzofuran-5-yl)-N-ethylpropan-2-amine, is an analytical reference standard categorized as a benzofuran.[1] It is a structural analog of 5-APB, with an added ethyl group on the amine.[2] This compound is intended for research and forensic applications only and is not for human or veterinary use.[1]

# **Chemical and Physical Data**

A summary of the key chemical and physical properties of **5-EAPB hydrochloride** is presented in the table below.



Property	Value
IUPAC Name	1-(1-benzofuran-5-yl)-N-ethylpropan-2-amine, monohydrochloride
Synonyms	5-(2-ethylaminopropyl)benzofuran
CAS Number	1823776-22-2
Molecular Formula	C13H17NO • HCI
Molecular Weight	239.7 g/mol [1]
Appearance	White crystalline solid/powder[2][3]
Purity	≥98%[2]
Melting Point	154.7 °C[3]
UV λmax	247 nm[1]
Solubility	DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 10 mg/mL[1]

## **Experimental Protocols**

Detailed methodologies for the analysis of **5-EAPB hydrochloride** are provided below. These protocols are based on established methods for the characterization of this compound.[3]

This protocol is for the qualitative analysis of 5-EAPB.

## Sample Preparation:

- Prepare a stock solution of **5-EAPB hydrochloride** in a suitable solvent (e.g., methanol).
- For analysis of the free base, perform a liquid-liquid extraction by diluting the analyte to approximately 5 mg/mL in chloroform (CHCl<sub>3</sub>) after a 1M sodium hydroxide (NaOH) extraction.[3]

Instrumentation and Parameters:



Parameter	Value
Instrument	Agilent Gas Chromatograph with Mass Selective Detector (or equivalent)[3]
Column	DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 $\mu$ m[3]
Carrier Gas	Helium at 1.0 mL/min[3]
Injector Temperature	280 °C[3]
Injection Volume	1 μL[3]
Split Ratio	20:1[3]
Oven Program	Initial 100 °C for 1.0 min, ramp to 300 °C at 12 °C/min, hold for 9.0 min[3]
MSD Transfer Line	280 °C[3]
MS Source Temp	230 °C[3]
MS Quad Temp	150 °C[3]
Mass Scan Range	30-550 amu[3]
Acquisition Mode	Scan[3]
Expected Retention Time	7.300 min[3]

This protocol is for the structural elucidation and confirmation of **5-EAPB hydrochloride**.

## Sample Preparation:

- Dilute the **5-EAPB hydrochloride** analyte to approximately 6 mg/mL in deuterium oxide (D<sub>2</sub>O).[3]
- Add a suitable internal standard for quantitative analysis, such as maleic acid.[3]
- Use a reference standard such as TSP for 0 ppm referencing.[3]

Instrumentation and Parameters:



Parameter	Value
Instrument	400 MHz NMR Spectrometer[3]
Spectral Width	At least -3 ppm to 13 ppm[3]
Pulse Angle	90°[3]
Delay Between Pulses	45 seconds[3]

This protocol provides a method for obtaining the infrared spectrum of **5-EAPB hydrochloride**.

#### Instrumentation and Parameters:

Parameter	Value
Instrument	FTIR with a diamond Attenuated Total Reflectance (ATR) accessory[3]
Number of Scans	32[3]
Number of Background Scans	32[3]

## **Pharmacological Context and Mechanism of Action**

The pharmacology of 5-EAPB has not been extensively studied as of 2020.[4] However, due to its structural similarity to 5-APB, it is predicted to have similar effects.[4] 5-APB is a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a potent agonist of the serotonin 5-HT<sub>2a</sub> and 5-HT<sub>2e</sub> receptors.[5] It also shows affinity for the 5-HT<sub>2e</sub> and 5-HT<sub>1a</sub> receptors.[5]

Studies in rodents have shown that 5-EAPB can induce conditioned place preference and is self-administered, suggesting rewarding and reinforcing effects.[6] This research also indicated that 5-EAPB enhances the expression of deltaFosB in the nucleus accumbens, a key brain region involved in reward and addiction.[6][7] However, it did not alter the expression of dopamine D1 and D2 receptors in the nucleus accumbens, nor did it change tyrosine hydroxylase and dopamine transporter expressions in the ventral tegmental area.[6][7] This suggests that its rewarding effects may be associated with other neurotransmitter systems or neuro-plastic modifications beyond the mesolimbic dopamine system.[6][7]

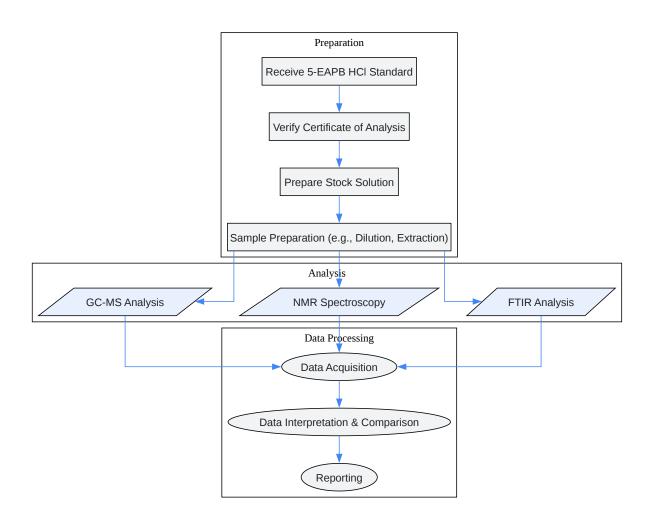


It is important to note that 5-EAPB has been associated with fatalities and adverse events, highlighting its potential toxicity.[1][4]

# **Visualizations**

The following diagram illustrates a typical experimental workflow for using **5-EAPB hydrochloride** as a research chemical standard.



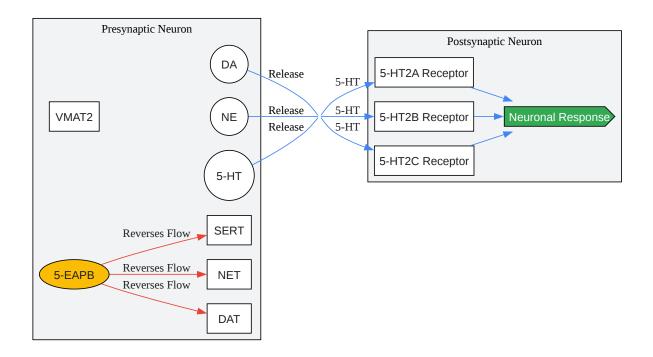


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Workflow for using 5-EAPB as a standard.



Based on the known pharmacology of the related compound 5-APB, the following diagram illustrates the postulated signaling pathway for 5-EAPB.



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Postulated signaling pathway of 5-EAPB.

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